N-Acetylhyalobiuronic acid
Overview
Description
N-Acetylhyalobiuronic acid is a disaccharide derivative of hyaluronic acid, consisting of N-acetyl-D-glucosamine and D-glucuronic acid. It is a significant component in the study of glycosaminoglycans, which are essential for various biological processes, including cell signaling, wound healing, and tissue regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylhyalobiuronic acid can be synthesized through the partial hydrolysis of hyaluronic acid. This process involves the use of specific enzymes such as hyaluronidase, which cleaves the hyaluronic acid into its constituent disaccharides . The reaction typically occurs under mild acidic conditions, with the temperature maintained at around 37°C to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of hyaluronic acid from natural sources such as rooster combs or bacterial fermentation. The extracted hyaluronic acid is then subjected to controlled enzymatic hydrolysis to yield this compound . The purification process includes ion-exchange chromatography and other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Acetylhyalobiuronic acid undergoes various chemical reactions, including:
Reduction: Sodium borohydride is commonly used to reduce the carbonyl groups in the compound.
Substitution: The hydroxyl groups in this compound can be substituted with various functional groups using reagents like acetic anhydride.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Acetic anhydride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Cleaved sugar derivatives with aldehyde groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Acetylated derivatives with modified functional groups.
Scientific Research Applications
N-Acetylhyalobiuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.
Biology: It plays a crucial role in understanding cell signaling pathways and interactions with proteins.
Industry: It is used in the production of biomaterials and as a stabilizer in various formulations.
Mechanism of Action
N-Acetylhyalobiuronic acid exerts its effects through interactions with specific receptors and proteins on the cell surface. The primary molecular target is the CD44 receptor, which mediates cell adhesion, migration, and proliferation . The compound also influences the extracellular matrix by modulating the activity of enzymes involved in its degradation and synthesis .
Comparison with Similar Compounds
Hyaluronic Acid: A larger polysaccharide composed of repeating disaccharide units of N-acetyl-D-glucosamine and D-glucuronic acid.
Chondroitin Sulfate: Another glycosaminoglycan with a similar structure but contains sulfate groups.
Dermatan Sulfate: Similar to chondroitin sulfate but with different sulfation patterns.
Uniqueness: N-Acetylhyalobiuronic acid is unique due to its specific disaccharide structure, which allows for detailed studies of glycosaminoglycan interactions and functions. Its smaller size compared to hyaluronic acid makes it more manageable for certain analytical techniques and applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO12/c1-4(18)15-5(2-16)11(7(20)6(19)3-17)26-14-10(23)8(21)9(22)12(27-14)13(24)25/h2,5-12,14,17,19-23H,3H2,1H3,(H,15,18)(H,24,25)/t5-,6+,7+,8-,9-,10+,11+,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDULUWSKCYWTK-HVLWPHHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159432 | |
Record name | N-Acetylhyalobiuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-21-8 | |
Record name | N-Acetylhyalobiuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylhyalobiuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYLHYALOBIURONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49ZT2M2RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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